![molecular formula C8H16N2O4 B2565166 Glycolic acid-lysine-amide CAS No. 171262-64-9](/img/structure/B2565166.png)
Glycolic acid-lysine-amide
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Overview
Description
Glycolic acid-lysine-amide (GALA) is a product of the Maillard reaction, a form of non-enzymatic browning. It is associated with advanced glycation endproducts (AGEs) and α-dicarbonyl compounds, which are significant in many chronic and age-related diseases . It is formed through the reaction pathways of the Maillard reaction, specifically through the nucleophilic addition of water at the imine group .
Synthesis Analysis
The synthesis of GALA involves the reaction of glyoxal and lysine. The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation . The introduction of positively charged amino acids Arg, Lys and hydrophilic residues into RMLD156G may promote the formation of salt bridges or hydrogen bond interactions with the α-carboxylic group of glycine to achieve a favorable orientation within the binding pocket of RML for nucleophilic attack .Molecular Structure Analysis
The molecular structure of GALA involves the formation of Schiff bases of Nα, Nε -diglycated lysines from their Amadori isomers . The structure of GALA is directly linked to N-carboxymethyllysine via glyoxal-imine structures .Chemical Reactions Analysis
The formation of GALA involves the Maillard reaction, a non-enzymatic browning process. This reaction is associated with the formation of advanced glycation endproducts (AGEs) and α-dicarbonyl compounds . The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation .Scientific Research Applications
- Researchers have identified GALA as a novel amide-bonded lysine modification in cells . It’s essential for understanding cellular processes and protein regulation.
- GALA’s amide bond structure makes it relevant in enzyme engineering. For instance, introducing positively charged amino acids like arginine (Arg) and lysine (Lys) can promote favorable interactions with glycine’s α-carboxylic group .
- AGEs are implicated in diabetes and aging-related diseases. Studying GALA helps elucidate these processes .
Protein Post-Translational Modifications
Enzyme Engineering and Amide Formation
Advanced Glycation End Products (AGEs)
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAIAXBEFIRPKG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolic acid-lysine-amide | |
CAS RN |
171262-64-9 |
Source
|
Record name | (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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